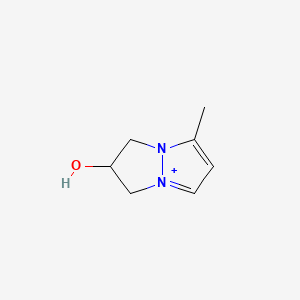
5-Methyl-2,3-dihydro-1H-4lambda(5)-pyrazolo(1,2-a)pyrazol-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2,3-dihydro-1H-4lambda(5)-pyrazolo(1,2-a)pyrazol-2-ol: is a heterocyclic compound that belongs to the pyrazolopyrazole family. This compound is characterized by its unique fused ring structure, which includes a pyrazole ring fused to another pyrazole ring. The presence of a methyl group at the 5-position and a hydroxyl group at the 2-position further distinguishes this compound. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,3-dihydro-1H-4lambda(5)-pyrazolo(1,2-a)pyrazol-2-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired compound. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to promote the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-2,3-dihydro-1H-4lambda(5)-pyrazolo(1,2-a)pyrazol-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 2-position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The methyl group at the 5-position can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 5-Methyl-2,3-dihydro-1H-4lambda(5)-pyrazolo(1,2-a)pyrazol-2-one.
Reduction: Formation of 5-Methyl-2,3,4,5-tetrahydro-1H-4lambda(5)-pyrazolo(1,2-a)pyrazol-2-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-Methyl-2,3-dihydro-1H-4lambda(5)-pyrazolo(1,2-a)pyrazol-2-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. It has been investigated for its ability to interact with various biological targets, including enzymes and receptors. Its potential as a lead compound for the development of new drugs is of particular interest.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and analgesic agent. Further research is needed to fully understand its pharmacological profile and potential clinical applications.
Industry
In industry, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals. Its unique chemical properties make it valuable for various industrial applications, including the production of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2,3-dihydro-1H-4lambda(5)-pyrazolo(1,2-a)pyrazol-2-ol involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or modulating receptor activity. The exact pathways and targets involved depend on the specific application and context of its use. For example, as an anti-inflammatory agent, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-1H-pyrazolo(1,2-a)pyrazol-2-ol: Lacks the methyl group at the 5-position.
5-Methyl-1H-pyrazolo(1,2-a)pyrazol-2-ol: Lacks the dihydro structure.
1-Phenyl-3-methyl-1H-pyrazolo(1,2-a)pyrazol-2-ol: Contains a phenyl group at the 1-position.
Uniqueness
The uniqueness of 5-Methyl-2,3-dihydro-1H-4lambda(5)-pyrazolo(1,2-a)pyrazol-2-ol lies in its specific substitution pattern and fused ring structure. The presence of both a methyl group and a hydroxyl group, along with the dihydro structure, imparts distinct chemical and biological properties that differentiate it from similar compounds. These unique features make it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
34070-53-6 |
|---|---|
Fórmula molecular |
C7H11N2O+ |
Peso molecular |
139.18 g/mol |
Nombre IUPAC |
3-methyl-6,7-dihydro-5H-pyrazolo[1,2-a]pyrazol-8-ium-6-ol |
InChI |
InChI=1S/C7H11N2O/c1-6-2-3-8-4-7(10)5-9(6)8/h2-3,7,10H,4-5H2,1H3/q+1 |
Clave InChI |
GCBNKDFYMZGHSI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=[N+]2N1CC(C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















